![molecular formula C10H12F2NO5P B14073552 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
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Overview
Description
4-(Phosphonodifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonodifluoromethyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen fluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor molecule, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(Phosphonodifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, difluoromethylation, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Phosphonodifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phosphonodifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenylalanine analogs.
Scientific Research Applications
Scientific Research Applications
- PTP Inhibitors Compounds synthesized from phosphonodifluoromethyl phenylalanine (F2Pmp), such as 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, can act as novel protein tyrosine phosphatase (PTP) inhibitors .
- Pharmaceutical Research Protein tyrosine phosphatases (PTPs) are drug targets . Inhibitors of protein tyrosine phosphatases may have therapeutic potential .
Chemical Information
Related Compounds
Other related propanoic acid compounds and their applications:
- 3-(2-Ethoxy-4-{4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy] butoxy}phenyl)propanoic acid This compound is a brain penetrant allosteric potentiator at the metabotropic glutamate receptor 2 (mGluR2) .
- (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid can be found at MilliporeSigma for scientific research .
- 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid Derivatives of loxoprofen that have lower membrane permeabilization activity than other NSAIDs .
- (2S)-2-(Butylsulfonylamino)-3-{4-[4-(4-piperidyl)butoxy}phenyl propanoic acid also known as Tirofiban .
- [3-[3-ethoxycarbonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinolin-1-yl]-1-hydroxy-1-phosphonopropyl]phosphonic acid is a chemical compound with applications as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodifluoromethyl group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that recognize phosphorylated substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(Phosphono)-L-phenylalanine: Lacks the difluoromethyl group but retains the phosphono functionality.
4-(Difluoromethyl)-L-phenylalanine: Contains the difluoromethyl group without the phosphono group.
Uniqueness: 4-(Phosphonodifluoromethyl)-L-phenylalanine is unique due to the presence of both the phosphono and difluoromethyl groups, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Biological Activity
2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its synthesis, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12F2N1O4P
- Molecular Weight : 267.18 g/mol
- CAS Number : 1215491-30-7
The compound primarily interacts with the AMPA receptors in the central nervous system. AMPA receptors are critical for fast synaptic transmission in the brain and are implicated in various neurological processes, including learning and memory. The difluoromethyl phosphonate group enhances the compound's ability to inhibit receptor endocytosis, thereby maintaining synaptic efficacy .
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. It has been shown to mitigate excitotoxicity caused by excessive glutamate signaling, which is a common pathological feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibitory Effects on AMPA Receptors
The compound functions as an antagonist at AMPA receptors, effectively inhibiting their activity. This inhibition can be beneficial in conditions where overactivation of these receptors leads to neuronal damage. Studies have demonstrated that it can reduce neuronal death in models of excitotoxicity .
Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of ischemia revealed that treatment with this compound significantly reduced neuronal loss and improved functional recovery post-injury. The results indicated a marked decrease in markers of oxidative stress and inflammation, suggesting a robust neuroprotective effect .
Study 2: Synaptic Plasticity
In vitro studies using hippocampal slices showed that this compound could enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The modulation of AMPA receptor activity by the compound was linked to improved synaptic plasticity outcomes .
Research Findings
Study | Findings | |
---|---|---|
Rodent Ischemia Model | Reduced neuronal loss and oxidative stress | Neuroprotective effects confirmed |
Hippocampal Slice Studies | Enhanced LTP and synaptic plasticity | Potential cognitive enhancement |
AMPA Receptor Interaction | Inhibition of receptor endocytosis | Maintains synaptic function |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, and how can reaction conditions be optimized?
The synthesis of phosphono-containing amino acid derivatives typically involves coupling reactions or phosphorylation steps. For example, similar compounds (e.g., fluorophenylpropanoic acid derivatives) are synthesized using LiOH in tetrahydrofuran (THF)/water mixtures to hydrolyze ester intermediates, followed by acidification and purification via preparative HPLC . Optimization may include adjusting solvent polarity, temperature, and catalyst selection. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states to refine conditions .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : To confirm the presence of the difluoro(phosphono)methyl group and aromatic protons.
- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : To resolve stereochemistry if crystalline derivatives are available.
- HPLC : Chiral columns can assess enantiomeric purity, as seen in tyrosine analog studies . Thermochemical data (e.g., reaction enthalpies) from gas-phase ion studies may also support structural validation .
Q. How does the difluoro(phosphono)methyl group influence solubility and bioavailability in biochemical assays?
The phosphono group enhances hydrophilicity, potentially improving aqueous solubility but limiting membrane permeability. Comparative studies on tyrosine derivatives suggest that fluorination can alter metabolic stability and binding affinity to enzymes (e.g., kinases or phosphatases). Solubility parameters (logP) should be experimentally determined using shake-flask or chromatographic methods .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments involving this compound’s reactivity?
Quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions between the phosphono group and biological targets (e.g., enzymes). For example, ICReDD’s workflow integrates reaction path searches with experimental data to predict optimal conditions for phosphorylation or fluorination reactions . Density Functional Theory (DFT) calculations may also elucidate electronic effects of the difluoro group on reaction kinetics .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Recommended steps:
- Orthogonal validation : Use multiple assays (e.g., fluorescence-based and radiometric) to confirm activity.
- Analytical rigor : Ensure >95% purity via HPLC and mass spectrometry .
- Meta-analysis : Compare data across studies while accounting for differences in cell lines or buffer systems.
Q. What methodologies are effective for resolving enantiomeric purity in derivatives of this compound?
Chiral separation techniques include:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
- Capillary electrophoresis : Employ cyclodextrin-based buffers for high-resolution separations.
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .
Q. How can reaction scalability be achieved without compromising yield or purity?
Scale-up requires:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic phosphorylation steps.
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency.
- Design of Experiments (DoE) : Statistical optimization of parameters like reagent stoichiometry and mixing rates .
Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacological potential?
Properties
IUPAC Name |
2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUMKHDIFUQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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